molecular formula C21H21N5O6 B1664631 5,10-Dideazafolic acid CAS No. 85597-18-8

5,10-Dideazafolic acid

Katalognummer: B1664631
CAS-Nummer: 85597-18-8
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: BHDZQFSNQPIPGI-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,10-Dideazafolic acid is an antileukemic agent.

Analyse Chemischer Reaktionen

Formation of the Pyrido[2,3-d]pyrimidine Core

  • Starting Material : 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde derivatives undergo Wittig condensation with [4-(methoxycarbonyl)benzylidene]triphenylphosphorane to form ethenyl intermediates .

  • Hydrogenation : The 9,10-ethenyl group is hydrogenated using palladium catalysts (e.g., Pd/C) in DMF to yield saturated derivatives .

  • Ring Hydrogenation : The pyrido ring may undergo further hydrogenation under acidic conditions (e.g., MeOH/HCl) to form tetrahydro derivatives .

Table 1: Key Synthesis Steps

StepReagents/ConditionsOutcome
1Wittig condensation (triphenylphosphorane)Ethenyl intermediates
2Hydrogenation (Pd/C, DMF)Saturated pyrido[2,3-d]pyrimidine
3Coupling with diethyl L-glutamateEsterified intermediate
4Ester hydrolysisFinal 5,10-Dideazafolic acid

Coupling with L-Glutamic Acid

The pyrido[2,3-d]pyrimidine moiety is coupled with L-glutamic acid via mixed-anhydride methods (e.g., using isobutyl chloroformate) to form the final compound .

Biochemical Reactions

This compound exerts its antifolate activity through inhibition of enzymes critical for DNA synthesis.

Inhibition of Thymidylate Synthase (TS)

  • Mechanism : TS catalyzes the conversion of 2′-deoxyuridine-5′-monophosphate (dUMP) to thymidine-5′-monophosphate (dTMP) using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a cofactor. This compound acts as a noncompetitive inhibitor of TS .

  • Effect : Inhibition blocks dTMP production, causing DNA synthesis arrest and triggering apoptosis in rapidly dividing cells .

Interaction with Dihydrofolate Reductase (DHFR)

  • Mechanism : DHFR reduces dihydrofolate to tetrahydrofolate (THF), a precursor for one-carbon transfer reactions. While less potent than methotrexate, this compound can inhibit DHFR, disrupting folate recycling .

  • Synergistic Effects : Combined with lipophilic DHFR inhibitors (e.g., metoprine), this compound enhances cytotoxicity by further depleting folate pools .

Cytotoxicity and Cell Cycle Arrest

  • DNA Synthesis Blockade : The compound reduces DNA synthesis rates and arrests cells in early-middle S-phase, leading to growth inhibition .

  • Reversal by Folinic Acid : Cytotoxicity is reversed by low concentrations of folinic acid (0.1–1 μM), indicating competition for cellular folate transporters .

Table 2: Cytotoxicity and Drug Interactions

ParameterEffectModulating AgentReference
IC₅₀ (growth inhibition)~0.5 μM (SW626 cells)Folinic acid
SynergismEnhanced inhibitionMetoprine/trimetrexate
Rescue MechanismPrevents/reverses cytotoxicityHypoxanthine (purine salvage)

Polyglutamation and Cellular Uptake

This compound undergoes polyglutamation via folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and antifolate activity . This modification increases its affinity for TS and DHFR .

Structural Variants and Analogues

Related compounds, such as 2-aza-2-desamino-5,8-dideazafolic acid , exhibit modified reactivity due to structural changes (e.g., benzotriazine substitution). These analogues retain TS inhibition but show altered transport and enzyme binding profiles .

Key Research Findings

  • Enzyme Inhibition : this compound is a potent inhibitor of TS (IC₅₀ ~0.84 μM in L1210 cells) and a weaker inhibitor of DHFR compared to methotrexate .

  • Transport Resistance : Methotrexate-resistant cells (e.g., H35 hepatoma) show reduced sensitivity to this compound due to impaired folate transport .

  • Antagonism : Combinations with other antifolates (e.g., 10-propargyl-5,8-dideazafolic acid) may exhibit antagonistic effects due to disrupted folate pool dynamics .

Eigenschaften

CAS-Nummer

85597-18-8

Molekularformel

C21H21N5O6

Molekulargewicht

439.4 g/mol

IUPAC-Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1

InChI-Schlüssel

BHDZQFSNQPIPGI-HNNXBMFYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O

Isomerische SMILES

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5,10-Dideazafolic acid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-Dideazafolic acid
Reactant of Route 2
5,10-Dideazafolic acid
Reactant of Route 3
5,10-Dideazafolic acid
Reactant of Route 4
5,10-Dideazafolic acid
Reactant of Route 5
5,10-Dideazafolic acid
Reactant of Route 6
5,10-Dideazafolic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.